What is the chemical structure of Methyl beta-d-glucopyranoside hemihydrate?
What is the chemical structure of Methyl beta-d-glucopyranoside hemihydrate?
An In-Depth Technical Guide to the Chemical Structure of Methyl β-D-Glucopyranoside Hemihydrate
Introduction
In the intricate world of glycoscience, simple molecules often provide the most profound insights. Methyl β-D-glucopyranoside is one such fundamental tool, a non-reducing sugar derivative that serves as a cornerstone for research in carbohydrate chemistry, biochemistry, and drug development. Its structural rigidity, achieved by locking the anomeric carbon with a methyl group, makes it an ideal substrate for studying enzyme kinetics, a model for understanding carbohydrate-protein interactions, and a versatile building block in the synthesis of complex glycoconjugates.[1][2]
This guide focuses specifically on the hemihydrate form of Methyl β-D-glucopyranoside, a crystalline solid that incorporates water into its lattice structure. This seemingly minor addition has significant implications for the compound's stability, conformation, and intermolecular interactions. From the perspective of a senior application scientist, understanding this hydrated structure is not merely an academic exercise; it is critical for ensuring reproducibility in experimental setups, interpreting analytical data correctly, and designing robust synthetic strategies. This document provides a comprehensive exploration of the chemical structure, physicochemical properties, and analytical characterization of Methyl β-D-glucopyranoside hemihydrate, grounded in authoritative crystallographic and spectroscopic data.
Part 1: Core Molecular Identity and Structure
A precise understanding of a molecule begins with its unambiguous identification and a clear picture of its three-dimensional architecture.
Nomenclature and Identification
To ensure clarity and precision in research and development, it is essential to use standardized identifiers for any chemical entity. The key identifiers for Methyl β-D-glucopyranoside and its hemihydrate form are summarized below. Note the distinction in CAS Registry Numbers between the anhydrous and hemihydrate forms, a critical detail for procurement and regulatory compliance.
| Identifier | Value | Source |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | [3][4] |
| CAS Number (Hemihydrate) | 7000-27-3 | [3][5] |
| CAS Number (Anhydrous) | 709-50-2 | [6][7] |
| Molecular Formula (Hemihydrate) | C₇H₁₄O₆ · ½H₂O | [8] |
| Molecular Formula (Anhydrous) | C₇H₁₄O₆ | [6][7] |
| Molecular Weight (Hemihydrate) | 203.19 g/mol | |
| Molecular Weight (Anhydrous) | 194.18 g/mol | [5][6] |
| InChI Key | HOVAGTYPODGVJG-XUUWZHRGSA-N | [3] |
| SMILES | CO[C@@H]1O[C@H]1O | [3] |
The Glucopyranoside Core Structure
The foundational structure is the six-membered pyranose ring of D-glucose. The defining feature of Methyl β-D-glucopyranoside is the configuration at the anomeric carbon (C1).
-
β-Anomeric Configuration: The methoxy group (-OCH₃) at C1 is in the equatorial position relative to the chair conformation of the pyranose ring. This is in contrast to its diastereomer, Methyl α-D-glucopyranoside, where the methoxy group is in the axial position. This seemingly subtle difference significantly alters the molecule's overall shape, reactivity, and how it is recognized by enzymes and receptors.[8]
-
Conformational Stability: The chair conformation, with the large hydroxymethyl group (-CH₂OH) and the majority of the hydroxyl groups in equatorial positions, represents the most stable energetic state for the glucopyranose ring.
Caption: 2D representations of Methyl β-D-glucopyranoside.
The Role of the Hemihydrate Water Molecule
The term "hemihydrate" signifies that the crystal lattice contains one molecule of water for every two molecules of Methyl β-D-glucopyranoside.[8] This water is not mere surface moisture; it is an integral part of the crystal's supramolecular architecture.
X-ray crystallography studies have revealed that the water molecules are strategically positioned on twofold symmetry axes within the crystal.[8] They act as critical nodes in an extensive hydrogen-bonding network. Each water molecule is four-coordinated, accepting two hydrogen bonds and donating two hydrogen bonds. This network consists of finite chains of hydrogen bonds that originate at the primary alcohol group (O6-H) of one glucopyranoside molecule and terminate at the ring oxygen (O5) of another. These chains intersect in pairs at the water molecules, creating a highly stable, three-dimensional structure.[8] This robust network is the primary reason for the compound's high crystallinity and stability in solid form.
Caption: Hydrogen bonding network intersecting at the water molecule.
Part 2: Physicochemical and Crystallographic Properties
Quantitative data provides the necessary framework for applying this compound in a laboratory setting.
Summary of Physicochemical Properties
The following table summarizes the key observable properties of Methyl β-D-glucopyranoside hemihydrate, essential for handling, storage, and quality control.
| Property | Value | Source |
| Appearance | White to almost white crystalline powder | [3][5] |
| Melting Point | 109 – 113 °C | [5] |
| Solubility | Soluble in water | [3][9] |
| Specific Rotation ([α]D²⁰) | -31.0° to -35.0° (c=5, H₂O) |
In-Depth Crystallographic Analysis
The definitive structure of Methyl β-D-glucopyranoside hemihydrate was elucidated by Jeffrey and Takagi through X-ray crystallography.[8] Their work provides precise atomic coordinates and geometric parameters, revealing subtle but significant structural details.
| Crystallographic Parameter | Value | Significance |
| Crystal System | Tetragonal | Describes the basic symmetry of the unit cell. |
| Space Group | P4₁2₁2 | Defines the specific symmetry operations within the crystal. |
| Unit Cell Dimensions | a = b = 7.433 Å, c = 34.154 Å | Dimensions of the repeating unit of the crystal lattice. |
| Glycosidic C1-O1 Bond Length | 1.380 Å | This bond is notably shorter than in the α-anomer, reflecting the different electronic environment of the equatorial vs. axial configuration. |
| Pyranose Ring | More puckered than the α-anomer | The conformation of the six-membered ring is influenced by the anomeric configuration. |
| Primary Alcohol Conformation | gauche-trans | Describes the rotational position of the C6-O6 bond relative to the C5-C4 bond, which influences hydrogen bonding potential. |
The fact that the molecular dimensions differ significantly from the corresponding α-anomer underscores the importance of anomeric configuration on the molecule's ground-state conformation.[8] These precise structural details are invaluable for computational modeling and rational drug design, where even minor geometric variations can dramatically affect binding affinity.
Part 3: Synthesis and Characterization
Verifying the identity and purity of Methyl β-D-glucopyranoside is paramount. This section outlines a standard synthesis and the primary analytical method for structural confirmation.
Synthesis Protocol: The Fischer Glycosidation
The most common method for preparing simple methyl glycosides is the Fischer glycosidation, which involves treating the parent sugar with methanol in the presence of a strong acid catalyst.[10]
Causality Behind the Method:
-
Acid Catalyst (e.g., HCl, H₂SO₄): The reaction requires protonation of the anomeric hydroxyl group of glucose (in its hemiacetal form). This converts the hydroxyl into a good leaving group (H₂O), allowing for nucleophilic attack by methanol.
-
Anhydrous Methanol: Methanol serves as both the reactant and the solvent. Using it in large excess drives the reaction equilibrium towards product formation. It must be anhydrous to prevent the competing hydrolysis reaction, which would revert the product back to glucose.
-
Equilibrium and Anomer Control: The reaction proceeds under thermodynamic control, initially forming a mixture of α and β anomers, as well as some furanoside forms. Prolonged heating allows the mixture to equilibrate to the most stable products, the pyranosides. The α-anomer is often kinetically favored but the β-anomer is typically more thermodynamically stable. Separation is achieved via fractional crystallization, as the anomers have different solubilities.[10]
Step-by-Step Methodology:
-
Catalyst Preparation: Prepare a 0.5-1% solution of dry hydrogen chloride (HCl) gas in anhydrous methanol. This should be done in an ice bath to control the exothermic reaction.
-
Reaction Setup: Suspend finely powdered, anhydrous D-glucose in the acidic methanol solution in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Reflux: Heat the mixture to reflux. The glucose will gradually dissolve as it reacts. The reaction is typically refluxed for 24-72 hours to reach equilibrium.[10]
-
Neutralization: After cooling to room temperature, neutralize the acid catalyst by adding a solid base, such as silver carbonate or sodium bicarbonate, until effervescence ceases.
-
Filtration and Concentration: Filter the mixture to remove the salt by-product. Concentrate the filtrate under reduced pressure to a thick syrup.
-
Crystallization: The α-anomer is typically less soluble in methanol and will often crystallize first upon cooling.[10] After filtering off the α-anomer, the mother liquor, which is enriched in the β-anomer, can be further concentrated and cooled to induce crystallization of Methyl β-D-glucopyranoside. Seeding with a small crystal may be necessary.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol or methanol to obtain the pure β-anomer.
Caption: Workflow for Fischer Glycosidation and anomer separation.
Spectroscopic Characterization Protocol: NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the structure and, critically, the anomeric configuration of glycosides in solution.
Self-Validating Protocol for NMR Sample Preparation:
-
Mass Measurement: Accurately weigh approximately 5-10 mg of the crystalline product.
-
Solvent Selection: Use Deuterium Oxide (D₂O) as the solvent. Its use is crucial as it will not obscure the signals from the molecule's protons, and the exchange of the hydroxyl protons (-OH) with deuterium simplifies the spectrum by causing the -OH proton signals to disappear.
-
Dissolution: Dissolve the sample in ~0.6 mL of D₂O directly in a clean, dry vial. Ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Validation: The final solution in the NMR tube should be clear and free of any solid particles to ensure spectral quality.
Data Interpretation for Structural Validation:
-
¹H NMR: The key diagnostic signal is the anomeric proton (H1). For a β-glucopyranoside, H1 is axial and coupled to an axial H2. This trans-diaxial arrangement results in a characteristic doublet with a large coupling constant (³J(H1,H2)) of approximately 7-8 Hz. The methoxy group (-OCH₃) will appear as a sharp singlet at approximately 3.4-3.6 ppm.
-
¹³C NMR: The chemical shift of the anomeric carbon (C1) is highly diagnostic. For β-pyranosides, the C1 signal typically appears around 103-104 ppm.[11] The α-anomer's C1 signal is found further upfield, around 99-100 ppm. This clear separation provides unambiguous confirmation of the anomeric configuration.
| Carbon Atom | Expected ¹³C Chemical Shift (ppm) | Source |
| C1 (Anomeric) | 104.00 | [11] |
| C2 | 73.99 | [11] |
| C3 | 76.69 | [11] |
| C4 | 70.35 | [11] |
| C5 | 76.71 | [11] |
| C6 | 61.58 | [11] |
| -OCH₃ | 58.00 | [11] |
Conclusion
Methyl β-D-glucopyranoside hemihydrate is more than just a simple derivative of glucose. Its structure is a case study in the elegance of molecular self-assembly, where the precise positioning of a single water molecule per two sugar units dictates the stability and geometry of the entire crystal. The equatorial methoxy group defines its β-configuration, a feature with profound consequences for its biological recognition and chemical reactivity. A thorough understanding of its crystallographic, physicochemical, and spectroscopic properties—from the hydrogen-bonding network created by the water of hydration to the diagnostic coupling constant of its anomeric proton in an NMR spectrum—is indispensable for any researcher, scientist, or drug development professional aiming to utilize this compound with precision and reproducibility.
References
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Chemsrc. (n.d.). Methyl-β-D-glucopyranoside hemihydrate. Retrieved from [Link]
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Jeffrey, G. A., & Takagi, S. (1977). The crystal and molecular structure of methyl β-d-glucopyranoside hemihydrate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 33(3), 738-742. Retrieved from [Link]
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Perlin, A. S. (1960). A NEW SYNTHESIS OF METHYL β-D-GULOPYRANOSIDE. Canadian Journal of Chemistry, 38(10), 1944-1947. Retrieved from [Link]
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NIST. (n.d.). β-D-Glucopyranoside, methyl. NIST Chemistry WebBook. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029965). Retrieved from [Link]
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PubChem. (n.d.). Methyl beta-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H-NMR and ¹³C-NMR spectra of methyl d-glucopyranoside (MG). Retrieved from [Link]
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St-Pierre, P. A., et al. (2001). Methyl-β-D-glucopyranoside in higher plants: accumulation and intracellular localization in Geum montanum L. leaves and in model systems studied by 13C nuclear magnetic resonance. Journal of Experimental Botany, 52(357), 743-752. Retrieved from [Link]
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Helferich, B., & Schäfer, W. (1926). α-Methyl d-glucoside. Organic Syntheses, 6, 64. Retrieved from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Methyl beta-D-glucopyranoside (HMDB0029965). Retrieved from [Link]
- Muskat, I. E. (1942). U.S. Patent No. 2,276,621. Washington, DC: U.S. Patent and Trademark Office.
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Wimmer, E., et al. (2015). Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. Beilstein Journal of Organic Chemistry, 11, 247-255. Retrieved from [Link]
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FooDB. (n.d.). Showing Compound Methyl beta-D-glucopyranoside (FDB001246). Retrieved from [Link]
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